Cas no 2228305-15-3 (4-3-chloro-5-(trifluoromethyl)phenyl-1H-pyrazole)

4-3-chloro-5-(trifluoromethyl)phenyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 4-3-chloro-5-(trifluoromethyl)phenyl-1H-pyrazole
- 4-[3-chloro-5-(trifluoromethyl)phenyl]-1H-pyrazole
- EN300-1965813
- 2228305-15-3
-
- Inchi: 1S/C10H6ClF3N2/c11-9-2-6(7-4-15-16-5-7)1-8(3-9)10(12,13)14/h1-5H,(H,15,16)
- InChI Key: ONNGNCWDOZGQCS-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(F)(F)F)=CC(=C1)C1C=NNC=1
Computed Properties
- Exact Mass: 246.0171604g/mol
- Monoisotopic Mass: 246.0171604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 28.7Ų
4-3-chloro-5-(trifluoromethyl)phenyl-1H-pyrazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1965813-0.1g |
4-[3-chloro-5-(trifluoromethyl)phenyl]-1H-pyrazole |
2228305-15-3 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1965813-0.5g |
4-[3-chloro-5-(trifluoromethyl)phenyl]-1H-pyrazole |
2228305-15-3 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1965813-2.5g |
4-[3-chloro-5-(trifluoromethyl)phenyl]-1H-pyrazole |
2228305-15-3 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1965813-10g |
4-[3-chloro-5-(trifluoromethyl)phenyl]-1H-pyrazole |
2228305-15-3 | 10g |
$3315.0 | 2023-09-17 | ||
Enamine | EN300-1965813-1g |
4-[3-chloro-5-(trifluoromethyl)phenyl]-1H-pyrazole |
2228305-15-3 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1965813-10.0g |
4-[3-chloro-5-(trifluoromethyl)phenyl]-1H-pyrazole |
2228305-15-3 | 10g |
$5590.0 | 2023-05-31 | ||
Enamine | EN300-1965813-5.0g |
4-[3-chloro-5-(trifluoromethyl)phenyl]-1H-pyrazole |
2228305-15-3 | 5g |
$3770.0 | 2023-05-31 | ||
Enamine | EN300-1965813-5g |
4-[3-chloro-5-(trifluoromethyl)phenyl]-1H-pyrazole |
2228305-15-3 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1965813-0.25g |
4-[3-chloro-5-(trifluoromethyl)phenyl]-1H-pyrazole |
2228305-15-3 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1965813-1.0g |
4-[3-chloro-5-(trifluoromethyl)phenyl]-1H-pyrazole |
2228305-15-3 | 1g |
$1299.0 | 2023-05-31 |
4-3-chloro-5-(trifluoromethyl)phenyl-1H-pyrazole Related Literature
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
Additional information on 4-3-chloro-5-(trifluoromethyl)phenyl-1H-pyrazole
Introduction to 4-3-chloro-5-(trifluoromethyl)phenyl-1H-pyrazole (CAS No. 2228305-15-3)
4-3-chloro-5-(trifluoromethyl)phenyl-1H-pyrazole, identified by its Chemical Abstracts Service (CAS) number 2228305-15-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This heterocyclic compound features a pyrazole core substituted with a 3-chlorophenyl group and a trifluoromethyl group on the adjacent phenyl ring. The unique structural arrangement of these functional groups imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The pyrazole scaffold is well-documented for its versatility in medicinal chemistry, serving as a privileged structure in drug discovery programs. Its five-membered aromatic ring system allows for facile modifications at multiple positions, enabling the development of compounds with tailored biological activities. In particular, the presence of electron-withdrawing groups such as chlorine and trifluoromethyl enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.
The 3-chloro substituent on the phenyl ring introduces a region of electrophilic reactivity, facilitating further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. This reactivity is particularly useful in constructing more complex molecular architectures, such as those found in kinase inhibitors or antiviral agents. Meanwhile, the trifluoromethyl group, known for its ability to modulate pharmacokinetic properties, contributes to improved binding affinity and resistance to metabolic degradation.
Recent advancements in computational chemistry have highlighted the potential of 4-3-chloro-5-(trifluoromethyl)phenyl-1H-pyrazole as a key building block in virtual screening campaigns. Its structural features align well with pharmacophore models for enzymes involved in inflammatory pathways, making it a promising candidate for further investigation. Studies have demonstrated its utility in generating novel scaffolds that exhibit inhibitory activity against targets such as Janus kinases (JAKs) and cyclooxygenase-2 (COX-2).
In parallel, agrochemical research has leveraged this compound's structural motifs to develop next-generation pesticides with enhanced efficacy and environmental safety. The combination of chlorine and trifluoromethyl substituents has been shown to improve binding interactions with biological targets in pests while minimizing off-target effects on non-target organisms. This dual functionality makes it an attractive starting point for designing compounds that disrupt essential metabolic pathways in insects.
The synthesis of 4-3-chloro-5-(trifluoromethyl)phenyl-1H-pyrazole typically involves multi-step organic transformations, beginning with the preparation of appropriately substituted pyrazole precursors followed by regioselective functionalization at the phenyl rings. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have streamlined these processes, enabling scalable production for research and commercial applications.
From a mechanistic standpoint, the compound's reactivity can be attributed to electronic effects arising from its substituents. The electron-withdrawing nature of both chlorine and trifluoromethyl groups stabilizes adjacent carbanions or radicals, facilitating reactions that would otherwise be hindered. This property is exploited in catalytic systems where high selectivity is required for constructing complex molecular frameworks.
As interest in sustainable chemistry grows, researchers are exploring greener synthetic routes for 4-3-chloro-5-(trifluoromethyl)phenyl-1H-pyrazole. Biocatalytic approaches using engineered enzymes have shown promise in reducing reliance on hazardous reagents while maintaining high yields and purity standards. Such innovations align with global efforts to minimize the environmental footprint of chemical synthesis.
The compound's potential extends beyond pharmaceuticals and agrochemicals; it has also been investigated for its role in material science applications. For instance, its ability to form stable coordination complexes with metal ions makes it useful as a ligand in catalytic systems or as a component in luminescent materials designed for sensors and optoelectronic devices.
In conclusion,4-3-chloro-5-(trifluoromethyl)phenyl-1H-pyrazole (CAS No. 2228305-15-3) represents a versatile and highly functionalized building block with broad applicability across multiple scientific disciplines. Its unique structural features—combining electron-withdrawing groups on an aromatic pyrazole core—position it as a cornerstone intermediate for drug discovery initiatives aimed at addressing unmet medical needs while also serving as a valuable tool in sustainable chemical synthesis.
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